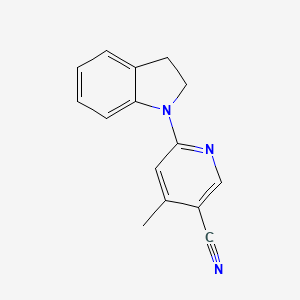

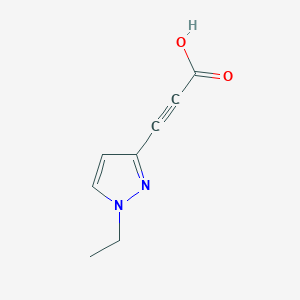

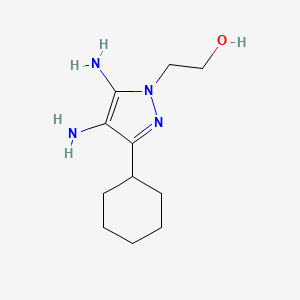

6-(Indolin-1-yl)-4-methylnicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(インドリン-1-イル)-4-メチルニコチノニトリルは、ニコチノニトリルコアにインドリン部分が付加された化学化合物です。この化合物は、医薬品化学、有機合成、材料科学など、さまざまな分野における潜在的な用途があるため、関心を集めています。インドリン構造は、多くの生物活性分子に見られることが知られており、この化合物は研究開発の貴重な標的となっています。

2. 製法

合成経路と反応条件

6-(インドリン-1-イル)-4-メチルニコチノニトリルの合成は、通常、インドリン誘導体とニコチノニトリル前駆体の反応を含みます。 一般的な方法の1つは、制御された条件下で、インドリン部分がニコチノニトリルコアに導入される、パラジウム触媒によるC-H活性化反応を使用する方法です 。この方法は、高い位置選択性と収率を保証します。

工業生産方法

6-(インドリン-1-イル)-4-メチルニコチノニトリルに関する具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成方法のスケールアップになります。これには、反応条件の最適化、連続フロー反応器の使用、および一貫した製品品質を実現するための高純度出発物質の入手可能性が挙げられます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Indolin-1-yl)-4-methylnicotinonitrile typically involves the reaction of indoline derivatives with nicotinonitrile precursors. One common method includes the use of a palladium-catalyzed C-H activation reaction, where the indoline moiety is introduced to the nicotinonitrile core under controlled conditions . This method ensures high regioselectivity and yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

化学反応の分析

反応の種類

6-(インドリン-1-イル)-4-メチルニコチノニトリルは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: インドリン部分は酸化されてインドール誘導体を形成する可能性があります。

還元: ニトリル基は還元されてアミンを形成する可能性があります。

置換: この化合物は、特にニトリル基で、求核置換反応に参加することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)または触媒的ハイドロジェネーションなどの還元剤を使用できます。

置換: アミンやアルコールなどの求核剤は、塩基性条件下でニトリル基を置換するために使用できます。

主な生成物

酸化: インドール誘導体。

還元: 第一アミン。

置換: さまざまな置換ニコチノニトリル誘導体。

科学的研究の応用

6-(インドリン-1-イル)-4-メチルニコチノニトリルは、科学研究でいくつかの用途があります。

化学: 複雑な有機分子の合成における構成単位として使用されます。

生物学: 抗がん作用や神経保護作用など、潜在的な生物活性を調査されています.

作用機序

6-(インドリン-1-イル)-4-メチルニコチノニトリルの作用機序は完全に解明されていませんが、さまざまな分子標的や経路と相互作用すると考えられています。たとえば、インドリン誘導体は、特定の受容体や酵素に結合してその活性を調節することが示されています。 この化合物は、酸化ストレス、炎症、または細胞シグナル伝達に関連する経路を含む、同様の相互作用を通じてその効果を発揮する可能性があります .

6. 類似化合物の比較

類似化合物

インドリン誘導体: 3-(インドリン-1-イル)-3-オキソプロパンニトリルや1-(インドリン-1-イル)エタン-1-オンなどの化合物は、構造的に類似しています.

ニコチノニトリル誘導体: 6-(インドリン-1-イル)ニコチナルデヒドやその他の置換ニコチノニトリルなどの化合物.

独自性

6-(インドリン-1-イル)-4-メチルニコチノニトリルは、インドリンとニコチノニトリルの部分の特定の組み合わせにより、独特の化学的および生物学的特性を付与する可能性があります。

類似化合物との比較

Similar Compounds

Indoline derivatives: Compounds like 3-(indolin-1-yl)-3-oxopropanenitriles and 1-(indolin-1-yl)ethan-1-one share structural similarities.

Nicotinonitrile derivatives: Compounds such as 6-(indolin-1-yl)nicotinaldehyde and other substituted nicotinonitriles.

Uniqueness

6-(Indolin-1-yl)-4-methylnicotinonitrile is unique due to the specific combination of the indoline and nicotinonitrile moieties, which may confer distinct chemical and biological properties

特性

分子式 |

C15H13N3 |

|---|---|

分子量 |

235.28 g/mol |

IUPAC名 |

6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C15H13N3/c1-11-8-15(17-10-13(11)9-16)18-7-6-12-4-2-3-5-14(12)18/h2-5,8,10H,6-7H2,1H3 |

InChIキー |

WTHTXGZYPCKWHZ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC=C1C#N)N2CCC3=CC=CC=C32 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

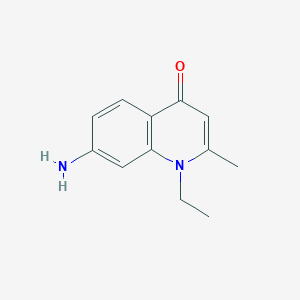

![2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11793290.png)

![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)

![N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B11793294.png)